molecular formula C11H14O2 B2568343 (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol CAS No. 2248212-51-1

(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol

Cat. No.: B2568343
CAS No.: 2248212-51-1
M. Wt: 178.231
InChI Key: IVYITDCYMLRKCC-YMNIQAILSA-N
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Description

(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is a chiral organic compound featuring a benzofuran ring fused with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and suitable alkylating agents.

    Introduction of the Propanol Side Chain: The propanol side chain can be introduced via Grignard reactions or other nucleophilic addition reactions to the benzofuran ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action for (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)ethanol: Similar structure with an ethanol side chain.

    (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)butanol: Similar structure with a butanol side chain.

Uniqueness

The uniqueness of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol lies in its specific chiral center and the propanol side chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYITDCYMLRKCC-YMNIQAILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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